molecular formula C21H20N2O2S B3031799 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline CAS No. 7062-95-5

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline

Cat. No.: B3031799
CAS No.: 7062-95-5
M. Wt: 364.5 g/mol
InChI Key: QDBIWCPDWRCKLR-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline is a useful research compound. Its molecular formula is C21H20N2O2S and its molecular weight is 364.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • A method for synthesizing various substituted 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] using N-(2-nitrophenyl)sulfonyl as an activating and protecting group in the Pictet–Spengler reaction is reported, demonstrating a high-yielding process for producing isoquinoline derivatives (Liu, Jian et al., 2006).

  • A series of pyridine and fused pyridine derivatives, including isoquinoline derivatives, have been synthesized using 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile as a starting material. These synthetic processes are key to producing a range of derivatives with potential biological applications (Al-Issa, S. A., 2012).

  • Research on the synthesis of pyrazolo[3,4-c]isoquinolines and hexahydrocyclohepta[d]pyrazolo[3,4-b]pyridines has been conducted, showing the potential for alkylating these compounds at specific nitrogen positions, which could be significant for creating targeted molecules in medicinal chemistry (Dyachenko, I. V. et al., 2013).

  • A study on the structural characterisation of metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene demonstrates the potential for using these complexes in various chemical applications, possibly including catalysis or material science (Sousa, A. et al., 2001).

Biological and Pharmacological Applications

  • The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been studied for their potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This indicates a wide range of possible pharmacological applications for these compounds (Patel, Snehal et al., 2009).

  • A series of pyrimidine-azitidinone analogues with potential antioxidant, antimicrobial, and antitubercular activities have been synthesized. These findings suggest the relevance of these compounds in designing new therapeutic agents (Chandrashekaraiah, M. et al., 2014).

  • The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and quinolines has been explored as potent NR1/2B subtype selective NMDA receptor antagonists, indicating their potential use in neurological disorders or as neuroprotective agents (Büttelmann, B. et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through specific studies .

Future Directions

The future directions for research on this compound could include further studies to understand its properties, potential uses, and safety profile. It could also involve the development of synthesis methods to produce the compound more efficiently .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-16-6-8-19(9-7-16)26(24,25)23-15-12-17-4-2-3-5-20(17)21(23)18-10-13-22-14-11-18/h2-11,13-14,21H,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBIWCPDWRCKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80414267
Record name 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7062-95-5
Record name 2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80414267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methylphenyl)sulfonyl-1-pyridin-4-yl-3,4-dihydro-1H-isoquinoline

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